Phox-I1
Overview
Description
Phox-I1 is an inhibitor of NOX2, a NADPH oxidase enzyme complex responsible for reactive oxygen species production . It targets the interactive site of p67phox with Rac GTPase . The CAS number for Phox-I1 is 1388151-90-3 . The chemical formula is C23H19N3O4, with an exact mass of 401.14 and a molecular weight of 401.422 .
Synthesis Analysis
Phox-I1 was developed through rational design and in silico screening . It was designed to target the interactive site of p67phox with Rac GTPase, a necessary step in the signaling leading to NOX2 activation .
Molecular Structure Analysis
The molecular structure of Phox-I1 includes elements C, H, N, and O, with elemental composition as follows: C, 68.82; H, 4.77; N, 10.47; O, 15.94 .
Chemical Reactions Analysis
Phox-I1 binds to p67phox with a submicromolar affinity and abrogates Rac1 binding . It is effective in inhibiting NOX2-mediated superoxide production dose-dependently in human and murine neutrophils .
Physical And Chemical Properties Analysis
It is soluble in DMSO . The storage condition is dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .
Scientific Research Applications
Summary of the Application
Phox-I1 has been used in the detection of the alkaline phosphatase PhoX in Microcystis, a type of cyanobacteria . This is important because cyanobacterial alkaline phosphatases play a key role in organophosphate utilization in freshwater .
Methods of Application
The phoX gene of Microcystis aeruginosa PCC7806 was expressed in Escherichia coli BL21 and the purified PhoX was used as a coated antigen for screening anti-PhoX nanobodies from an alpaca antibody library . Two different fluorescent-labeled nanobodies, EGFP-3H (with an enhanced green fluorescent protein, EGFP) and FITC-3H (with fluorescein 5-isothiocyanate, FITC), were constructed as specific fluorescent dyes for PhoX .
Results or Outcomes
The fluorescence staining tests with laboratory strains and water bloom samples showed that both fluorescent-labeled nanobodies could visualize the distribution and evaluate relative expression levels of PhoX in Microcystis .
Application in Bioinformatics
Summary of the Application
Phox-I1 has been used in the in silico identification and analysis of proteins containing the Phox Homology Phosphoinositide-Binding Domain in Kinetoplastea Protists .
Methods of Application
A large array of bioinformatics tools were used to retrieve the entire spectrum of Kinetoplastea protein sequences containing the PX module (PX-proteins), predict their structures, and identify in them evolutionary conserved and unique traits .
Results or Outcomes
The three-step search retrieved 170 PX-protein sequences. Structural domain configuration analysis identified PX, Pkinase, Lipocalin_5, and Vps5/BAR3-WASP domains and clustered them into five distinct subfamilies .
Application in Medicinal Chemistry
Summary of the Application
Phox-I1 has been used in the rational design of small molecule inhibitors targeting the Rac GTPase .
Methods of Application
Phox-I1 binds to p67 phox with a submicromolar affinity and abrogates Rac1 binding .
Results or Outcomes
Phox-I1 is effective in inhibiting NOX2-mediated superoxide production dose-dependently in human and murine neutrophils without detectable toxicity .
Application in Environmental Science
Summary of the Application
Phox-I1 has been used in the detection of the alkaline phosphatase PhoX in Microcystis, a type of cyanobacteria . This is important because cyanobacterial alkaline phosphatases play a key role in organophosphate utilization in freshwater .
Methods of Application
The phoX gene of Microcystis aeruginosa PCC7806 was expressed in Escherichia coli BL21 and the purified PhoX was used as a coated antigen for screening anti-PhoX nanobodies from an alpaca antibody library . Two different fluorescent-labeled nanobodies, EGFP-3H (with an enhanced green fluorescent protein, EGFP) and FITC-3H (with fluorescein 5-isothiocyanate, FITC), were constructed as specific fluorescent dyes for PhoX .
Results or Outcomes
The fluorescence staining tests with laboratory strains and water bloom samples showed that both fluorescent-labeled nanobodies could visualize the distribution and evaluate relative expression levels of PhoX in Microcystis .
Application in Parasitology
Summary of the Application
Phox-I1 has been used in the in silico identification and analysis of proteins containing the Phox Homology Phosphoinositide-Binding Domain in Kinetoplastea Protists .
Methods of Application
A large array of bioinformatics tools were used to retrieve the entire spectrum of Kinetoplastea protein sequences containing the PX module (PX-proteins), predict their structures, and identify in them evolutionary conserved and unique traits .
Results or Outcomes
The three-step search retrieved 170 PX-protein sequences. Structural domain configuration analysis identified PX, Pkinase, Lipocalin_5, and Vps5/BAR3-WASP domains and clustered them into five distinct subfamilies .
Application in Pharmacology
Summary of the Application
Phox-I1 has been used in the rational design of small molecule inhibitors targeting the Rac GTPase .
Methods of Application
Phox-I1 binds to p67 phox with a submicromolar affinity and abrogates Rac1 binding .
Results or Outcomes
Phox-I1 is effective in inhibiting NOX2-mediated superoxide production dose-dependently in human and murine neutrophils without detectable toxicity .
Application in Environmental Science
Summary of the Application
Phox-I1 has been used in the detection of the alkaline phosphatase PhoX in Microcystis, a type of cyanobacteria . This is important because cyanobacterial alkaline phosphatases play a key role in organophosphate utilization in freshwater .
Methods of Application
The phoX gene of Microcystis aeruginosa PCC7806 was expressed in Escherichia coli BL21 and the purified PhoX was used as a coated antigen for screening anti-PhoX nanobodies from an alpaca antibody library . Two different fluorescent-labeled nanobodies, EGFP-3H (with an enhanced green fluorescent protein, EGFP) and FITC-3H (with fluorescein 5-isothiocyanate, FITC), were constructed as specific fluorescent dyes for PhoX .
Results or Outcomes
The fluorescence staining tests with laboratory strains and water bloom samples showed that both fluorescent-labeled nanobodies could visualize the distribution and evaluate relative expression levels of PhoX in Microcystis .
Application in Parasitology
Summary of the Application
Phox-I1 has been used in the in silico identification and analysis of proteins containing the Phox Homology Phosphoinositide-Binding Domain in Kinetoplastea Protists .
Methods of Application
A large array of bioinformatics tools were used to retrieve the entire spectrum of Kinetoplastea protein sequences containing the PX module (PX-proteins), predict their structures, and identify in them evolutionary conserved and unique traits .
Results or Outcomes
The three-step search retrieved 170 PX-protein sequences. Structural domain configuration analysis identified PX, Pkinase, Lipocalin_5, and Vps5/BAR3-WASP domains and clustered them into five distinct subfamilies .
Application in Pharmacology
Summary of the Application
Phox-I1 has been used in the rational design of small molecule inhibitors targeting the Rac GTPase .
Methods of Application
Phox-I1 binds to p67 phox with a submicromolar affinity and abrogates Rac1 binding .
Results or Outcomes
Phox-I1 is effective in inhibiting NOX2-mediated superoxide production dose-dependently in human and murine neutrophils without detectable toxicity .
Safety And Hazards
properties
IUPAC Name |
9-methoxy-5-(3-nitrophenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-29-18-10-11-22-19(13-18)21-14-20(15-6-3-2-4-7-15)24-25(21)23(30-22)16-8-5-9-17(12-16)26(27)28/h2-13,21,23H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKZDTUTWZFSRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phox-I1 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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